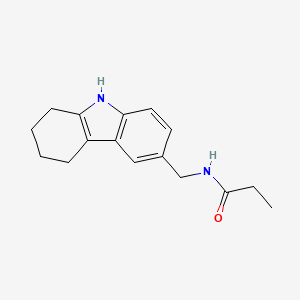

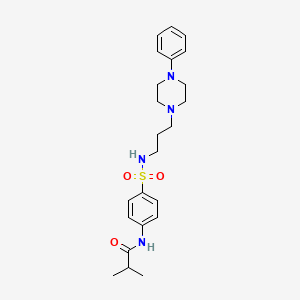

2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde, is a derivative of imidazole carbaldehyde, which is a core structure in various biologically active compounds and pharmaceutical intermediates. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and reactivity of related imidazole carbaldehydes, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of imidazole carbaldehydes can be complex, involving multiple steps and varying yields. For instance, a novel method for synthesizing 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, was reported with an overall yield of 40% . Similarly, the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives was achieved through a reaction involving tert-butoxycarbonylguanidine, indicating the versatility of imidazole carbaldehydes as building blocks for synthesizing various alkaloids . These methods highlight the potential pathways that could be adapted for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of imidazole carbaldehydes is characterized by the presence of an imidazole ring and an aldehyde group. X-ray diffraction methods have been used to determine the crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing specific details about the planarity and orientation of the molecular fragments . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Imidazole carbaldehydes participate in various chemical reactions, including ring transformations and cycloaddition reactions. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde undergoes reactions with amines and hydrazines to yield triazole derivatives . Additionally, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde can be transformed into tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions . These reactions demonstrate the reactivity of the imidazole ring and the aldehyde group, which are also present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole carbaldehydes are influenced by their molecular structure. The presence of substituents on the imidazole ring, such as chloro or hydroxy groups, can affect the compound's polarity, solubility, and reactivity. For instance, the synthesis of 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole involved a labelled carbon-14 in the imidazole ring, indicating the importance of isotopic labeling in studying the physical properties of these compounds . The physical properties such as solubility, melting point, and boiling point are essential for the practical application and handling of these compounds in a laboratory or industrial setting.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The study of crystal structures of imidazole derivatives provides foundational insights into their chemical behavior and potential applications. For instance, research on the crystal structures of two imidazole derivatives, including those related to the target compound, reveals how the imidazole ring maintains planarity and the significance of hydrogen bonding and van der Waals forces in stabilizing these molecules. This understanding is crucial for designing compounds with desired physical and chemical properties (Ambalavanan et al., 2003).

Organic Synthesis

Imidazole derivatives, such as 2,5-Dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde, play a critical role in organic synthesis, including the copper-catalyzed oxidative coupling reaction. This process is notable for its functional group compatibility, utilization of inexpensive catalysts, and high atom economy under mild conditions, highlighting the compound's utility in synthesizing complex organic molecules (Li et al., 2015).

Corrosion Inhibition

Imidazole derivatives have been evaluated as low-toxicity corrosion inhibitors for metals like copper, demonstrating the potential for industrial applications in protecting metal surfaces against corrosive environments (Stupnišek-lisac et al., 1998).

Antimicrobial and Antioxidant Activities

The synthesis of new imidazole derivatives has led to compounds with broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests their potential use in developing new therapeutic agents (Bhat et al., 2016).

Zukünftige Richtungen

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Wirkmechanismus

Target of Action

Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some imidazole derivatives can inhibit the growth of bacteria or cancer cells, while others can modulate immune responses or reduce inflammation .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .

Eigenschaften

IUPAC Name |

2,5-dichloro-3-(4-hydroxyphenyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-9-8(5-15)14(10(12)13-9)6-1-3-7(16)4-2-6/h1-5,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXKJWJWOFBMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)

![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)

![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)